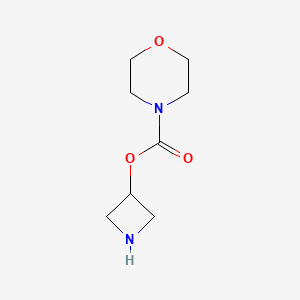

Azetidin-3-yl morpholine-4-carboxylate

Overview

Description

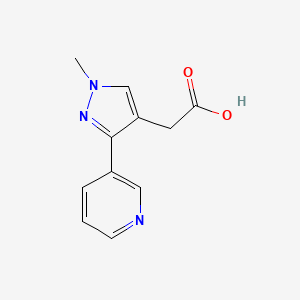

Azetidin-3-yl morpholine-4-carboxylate is a chemical compound with the molecular formula C8H14N2O3. It is also known as 4-(3-azetidinyl)morpholine . The compound is colorless to yellow sticky oil to semi-solid in its physical form .

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of Azetidin-3-yl morpholine-4-carboxylate is 186.21 g/mol. The InChI code for the compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Chemical Reactions Analysis

The Ugi-adducts were synthesized through a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides. The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions .Physical And Chemical Properties Analysis

Azetidin-3-yl morpholine-4-carboxylate is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 186.21 g/mol and its InChI code is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Azetidin-3-yl morpholine-4-carboxylate derivatives are recognized for their structural uniqueness and have been studied as advanced building blocks in drug discovery. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated their larger size and increased conformational flexibility compared to parent heterocycles. These characteristics affirm their potential utility as building blocks for lead optimization in drug development programs (Feskov et al., 2019).

Antibacterial and Antitubercular Activities

Azetidin-3-yl morpholine-4-carboxylate derivatives have been synthesized and evaluated for their biological activities, particularly in combating bacterial infections and tuberculosis. For example, certain pyrimidine-azetidinone analogues exhibited promising antibacterial and antitubercular activities, providing insights for designing active compounds against these diseases (Chandrashekaraiah et al., 2014).

Synthesis of Bicyclic Azetidin-2-ones

The asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones has been developed, serving as valuable precursors for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones. These include derivatives such as piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives, highlighting the versatility of azetidin-3-yl morpholine-4-carboxylate in synthesizing complex molecular structures (Van Brabandt et al., 2006).

Antimicrobial Activity

Various derivatives of Azetidin-3-yl morpholine-4-carboxylate have shown significant antimicrobial activity. The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives, for instance, revealed their effectiveness in inhibiting the growth of both bacterial and fungal organisms, indicating their potential as antimicrobial agents (Nayak et al., 2016).

properties

IUPAC Name |

azetidin-3-yl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKQMKGNVOKTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl morpholine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)

![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1470445.png)